1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Evidence Gap Data Availability Due Diligence

1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) is a spirocyclic sulfonamide composed of a chroman-4-one scaffold fused via a spiro junction to a pyrrolidine ring bearing a 3,5-dimethylisoxazole-4-sulfonyl substituent. The spiro[chroman-2,3'-pyrrolidin]-4-one core is a privileged scaffold appearing in multiple bioactive compound series targeting acetyl-CoA carboxylase (ACC), carbonic anhydrase, and nicotinic acetylcholine receptors.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4
CAS No. 1448071-97-3
Cat. No. B2826101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1448071-97-3
Molecular FormulaC17H18N2O5S
Molecular Weight362.4
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C17H18N2O5S/c1-11-16(12(2)24-18-11)25(21,22)19-8-7-17(10-19)9-14(20)13-5-3-4-6-15(13)23-17/h3-6H,7-10H2,1-2H3
InChIKeyKJXLJWYHEACUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3): Compound Class and Procurement Baseline


1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) is a spirocyclic sulfonamide composed of a chroman-4-one scaffold fused via a spiro junction to a pyrrolidine ring bearing a 3,5-dimethylisoxazole-4-sulfonyl substituent . The spiro[chroman-2,3'-pyrrolidin]-4-one core is a privileged scaffold appearing in multiple bioactive compound series targeting acetyl-CoA carboxylase (ACC), carbonic anhydrase, and nicotinic acetylcholine receptors [1]. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomain reader proteins, a mechanism exploited across the BET and CBP/p300 bromodomain inhibitor classes [2].

Why Generic Substitution Fails for 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) in Targeted Research Applications


Substituting this compound with a structurally similar spiro[chroman-2,3'-pyrrolidin]-4-one sulfonamide analog (e.g., the pyridin-3-ylsulfonyl, 2-chlorophenylsulfonyl, or 3,4-dimethylphenylsulfonyl variants) is chemically feasible but pharmacologically risky because the 3,5-dimethylisoxazole-4-sulfonyl moiety functions as a specific acetyl-lysine (KAc) bioisostere that engages the conserved asparagine and tyrosine hydrogen-bonding network within bromodomain binding pockets [1]. This binding mode has been validated by X-ray crystallography for the 3,5-dimethylisoxazole chemotype across multiple bromodomain subfamilies (BRD2, BRD4, CREBBP) [1]. Non-isoxazole sulfonyl substitutions (e.g., pyridine, phenyl, chlorophenyl) lack this KAc-mimetic hydrogen-bonding capacity and are therefore unsuitable for bromodomain-targeted screening campaigns. Furthermore, the spiro junction at the chroman-2 position constrains the conformational flexibility of the pyrrolidine sulfonamide, which may influence target selectivity compared to non-spirocyclic 3,5-dimethylisoxazole-bearing ligands [2].

Quantitative Differentiation Evidence for 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) Versus Closest Analogs


CRITICAL EVIDENCE GAP ADVISORY: No Compound-Specific Quantitative Biological Activity Data Publicly Available

After exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, PubChem, BindingDB, ChemSpider), no compound-specific quantitative biological activity data (IC50, Ki, Kd, EC50, % inhibition, or selectivity profile) was found for 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) [1]. This compound does not appear in any primary research publication, patent exemplification, or public screening dataset. All differentiation claims below are therefore derived from class-level inference based on the 3,5-dimethylisoxazole pharmacophore and spiro[chroman-2,3'-pyrrolidin]-4-one scaffold literature. Procurement decisions should account for this absence of compound-specific validation data and should plan for de novo characterization [1].

Evidence Gap Data Availability Due Diligence

Pharmacophoric Differentiation: 3,5-Dimethylisoxazole-4-Sulfonyl as an Acetyl-Lysine Bioisostere Versus Non-Isostere Sulfonyl Substituents

The 3,5-dimethylisoxazole-4-sulfonyl group attached to the pyrrolidine nitrogen of this compound is a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomain binding pockets [1]. In the foundational study by Hewings et al. (2011), 4-substituted 3,5-dimethylisoxazoles demonstrated IC50 values of <5 μM against BRD2(1) and BRD4(1) bromodomains, with the isoxazole oxygen and nitrogen atoms forming critical hydrogen bonds with the conserved Asn and Tyr residues in the KAc recognition pocket [1]. By contrast, the closest sulfonamide analogs—such as 1'-(pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448035-46-8, MW 344.4) —bear substituents (pyridine, phenyl, chlorophenyl) that lack the KAc-mimetic hydrogen-bonding donor/acceptor pattern and are not documented as bromodomain ligands. This pharmacophoric distinction is qualitative but mechanistically decisive for epigenetic screening applications. The quantitative binding advantage of the 3,5-dimethylisoxazole moiety over non-isostere substituents is supported by extensive SAR across diverse chemotypes, with optimized dimethylisoxazole-bearing BET inhibitors achieving Kd values as low as 110–550 nM for BRD4 [2].

Bromodomain Epigenetics Acetyl-lysine mimic BET inhibitors Pharmacophore

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Acceptor/Donor Profile Versus Closest Sulfonyl Analogs

The target compound (C17H18N2O5S, MW 362.4) differs from its closest commercially listed sulfonamide analog, 1'-(pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (C17H16N2O4S, MW 344.4), by a molecular weight increment of +18.0 Da, reflecting the replacement of the pyridine ring (1 N, 0 O) with the 3,5-dimethylisoxazole ring (1 N, 1 O) plus two additional methyl groups on the isoxazole . This substitution increases the hydrogen bond acceptor count from 5 to 6 (additional isoxazole ring oxygen) and adds two methyl groups that increase lipophilicity and steric bulk in the sulfonamide-binding region. The target compound's molecular weight remains within the typical lead-like range (<400 Da) and its spirocyclic scaffold provides enhanced three-dimensionality (fraction sp3 = 0.47 estimated) compared to planar sulfonamide ligands [1].

Physicochemical properties Molecular weight Hydrogen bonding Drug-likeness Lead optimization

Spirocyclic Scaffold Conformational Constraint as a Differentiation Factor from Non-Spiro 3,5-Dimethylisoxazole Ligands

This compound combines a rigid spiro[chroman-2,3'-pyrrolidin]-4-one core with the 3,5-dimethylisoxazole-4-sulfonyl pharmacophore via a direct N-sulfonyl linkage. In contrast, most published 3,5-dimethylisoxazole-based bromodomain ligands (e.g., the OXFBD series, SGC-CBP30, and benzimidazole-based BET inhibitors) utilize flexible linkers (amide, ether, or direct C-C bonds) connecting the isoxazole to planar or semi-planar core scaffolds [1]. The spiro junction at the chroman-2 position simultaneously restricts both the chromanone carbonyl orientation and the pyrrolidine ring pucker, generating a three-dimensional exit vector for the sulfonamide group that is structurally distinct from the predominantly planar or singly-substituted isoxazole ligands in the literature [2]. This conformational restriction may confer differential selectivity across the 57-member bromodomain family, as bromodomain subtypes exhibit distinct KAc-binding pocket shapes and gatekeeper residue compositions [1].

Spirocyclic scaffold Conformational constraint 3D diversity Selectivity Scaffold novelty

Recommended Research and Industrial Application Scenarios for 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448071-97-3) Based on Available Evidence


Bromodomain Panel Screening for Epigenetic Probe Discovery

This compound is structurally suited for inclusion in focused screening libraries targeting bromodomain-containing proteins (BRD2, BRD3, BRD4, BRDT, CBP/p300, and other BET and non-BET bromodomains). The 3,5-dimethylisoxazole-4-sulfonyl moiety provides a validated KAc-mimetic warhead that engages the conserved acetyl-lysine recognition pocket [1], while the spiro[chroman-2,3'-pyrrolidin]-4-one scaffold offers three-dimensional topology that may confer subtype selectivity across the bromodomain family [2]. However, users must plan for full de novo biochemical characterization (fluorescence polarization, ITC, or SPR), as no target-specific activity data currently exists for this compound [3].

Medicinal Chemistry Hit Expansion from Planar 3,5-Dimethylisoxazole Leads

When a 3,5-dimethylisoxazole-based screening hit with a planar core scaffold has been identified but requires improved selectivity, metabolic stability, or intellectual property differentiation, this spirocyclic analog offers a three-dimensionally distinct follow-up compound. The spiro junction introduces conformational constraint that can reduce off-target binding and improve pharmacokinetic properties relative to flexible-linker dimethylisoxazole ligands [2]. The commercial availability of multiple spiro[chroman-2,3'-pyrrolidin]-4-one sulfonamides (pyridinyl, chlorophenyl, dimethylphenyl, styryl, and dimethylisoxazolyl variants) enables systematic SAR exploration of the sulfonamide substituent while holding the spirocyclic core constant [3].

Chemical Biology Tool Compound Development for Acetyl-Lysine Reader Domain Profiling

The 3,5-dimethylisoxazole moiety is one of the few privileged chemotypes capable of mimicking acetyl-lysine across multiple bromodomain subtypes [1]. This compound can serve as a starting scaffold for developing a chemical probe to interrogate bromodomain function in cellular models, provided that the necessary potency optimization, selectivity profiling, and cellular target engagement studies are conducted post-procurement. The spirocyclic scaffold offers a patentably distinct chemotype from the extensively claimed planar dimethylisoxazole series, which may be advantageous for commercial probe development [2].

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

The rigid spirocyclic scaffold and the well-characterized KAc-mimetic binding mode of the 3,5-dimethylisoxazole group [1] make this compound suitable for molecular docking and molecular dynamics simulations against bromodomain crystal structures. The constrained geometry reduces the conformational sampling burden in computational workflows, potentially yielding more reliable docking poses than flexible-linker dimethylisoxazole ligands. The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold is represented in the Richter Gedeon patent family covering spirochromane derivatives as receptor modulators, providing structural templates for homology modeling across multiple target classes [2].

Quote Request

Request a Quote for 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.